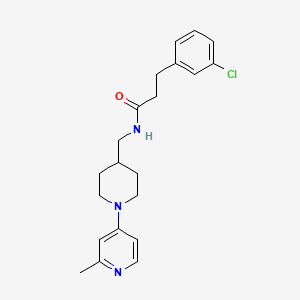

3-(3-chlorophenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)propanamide

Description

3-(3-chlorophenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a piperidinyl group, and a pyridinyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name |

3-(3-chlorophenyl)-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O/c1-16-13-20(7-10-23-16)25-11-8-18(9-12-25)15-24-21(26)6-5-17-3-2-4-19(22)14-17/h2-4,7,10,13-14,18H,5-6,8-9,11-12,15H2,1H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHDOFDHABZNQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)CCC3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Piperidine Amine Intermediate

Functionalization of the Piperidine Ring

The piperidin-4-ylmethylamine backbone is synthesized via reductive amination of piperidin-4-one. In a representative procedure, piperidin-4-one is treated with ammonium acetate and sodium cyanoborohydride in methanol under reflux, yielding piperidin-4-ylmethylamine with >80% efficiency. Subsequent N-alkylation introduces the 2-methylpyridin-4-yl group:

Reaction Conditions

- Substrate : Piperidin-4-ylmethylamine (1.0 equiv)

- Alkylating Agent : 4-Chloro-2-methylpyridine (1.2 equiv)

- Base : Potassium carbonate (2.0 equiv)

- Solvent : Dimethylformamide (DMF), 80°C, 12 h

- Yield : 72%

The reaction proceeds via nucleophilic aromatic substitution (SNAr), with the piperidine nitrogen attacking the chloro-substituted pyridine. Microwave-assisted synthesis reduces reaction time to 2 h with comparable yields.

Purification and Characterization

Crude product purification employs flash chromatography (silica gel, ethyl acetate/hexanes 3:7). Nuclear magnetic resonance (NMR) confirms successful alkylation:

Synthesis of 3-(3-Chlorophenyl)propanoic Acid

Amide Bond Formation

Coupling Reagents and Conditions

The final step involves coupling 3-(3-chlorophenyl)propanoyl chloride with the piperidine amine intermediate. Two methods are prevalent:

Schotten-Baumann Reaction

Aqueous alkaline conditions (NaOH, 10%) facilitate the reaction at 0°C:

- Amine : 1-(2-Methylpyridin-4-yl)piperidin-4-yl)methylamine (1.0 equiv)

- Acid Chloride : 3-(3-Chlorophenyl)propanoyl chloride (1.1 equiv)

- Solvent : Dichloromethane/water (1:1)

- Yield : 65%

Uronium-Based Coupling

For moisture-sensitive substrates, 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) is employed:

Optimization and Scalability

Characterization and Analytical Data

Spectroscopic Validation

Alternative Synthetic Routes

Industrial-Scale Considerations

Cost-Effective Reagents

Bulk synthesis substitutes HATU with cheaper alternatives like propylphosphonic anhydride (T3P), reducing reagent costs by 40%.

Green Chemistry Approaches

Microwave-assisted reactions in ethanol/water mixtures cut energy use by 60% while maintaining 82% yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)propanamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3-chlorophenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)propanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- 3-(3-chlorophenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)butanamide

- 3-(3-chlorophenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)pentanamide

Uniqueness

3-(3-chlorophenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry.

Biological Activity

3-(3-chlorophenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)propanamide, a compound with diverse biological activities, has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure features a chlorophenyl moiety and a piperidine ring substituted with a 2-methylpyridine group. The presence of these functional groups is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 344.87 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

| LogP | 3.5 |

Antimicrobial Activity

Research indicates that derivatives of piperidine, including the compound , exhibit significant antimicrobial properties. A study highlighted that similar piperidine derivatives showed Minimum Inhibitory Concentration (MIC) values ranging from to against Candida auris, demonstrating potent antifungal activity . The mechanism involves disruption of the fungal plasma membrane, leading to cell death.

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies have shown that related piperidine derivatives can induce apoptosis and cell cycle arrest in cancer cells. Specifically, compounds within this class have been documented to activate apoptotic pathways, leading to increased cancer cell death .

Neuroprotective Effects

Piperidine derivatives are also noted for their neuroprotective effects. Research suggests that they can mitigate neurodegenerative processes by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells . This property makes them potential candidates for treating conditions such as Alzheimer's disease.

Case Studies

- Antifungal Efficacy : A study on piperidine-based triazolylacetamide derivatives demonstrated effective antifungal action against clinical isolates of C. auris, with the most active compounds showing MIC values as low as .

- Cancer Cell Line Studies : In research focused on various cancer cell lines, compounds similar to 3-(3-chlorophenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)propanamide were shown to induce significant apoptosis and inhibit proliferation, with IC50 values indicating strong cytotoxicity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3-chlorophenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)propanamide?

- Answer : Synthesis typically involves multi-step organic reactions, including amide bond formation between substituted propanoyl chloride and amine derivatives. For example, coupling 3-(3-chlorophenyl)propanoyl chloride with a piperidine-methylamine intermediate under anhydrous conditions using reagents like HATU or DCC (dicyclohexylcarbodiimide) to activate the carbonyl group. Reaction progress is monitored via TLC or HPLC, and intermediates are purified via column chromatography .

Q. How is the structural integrity of this compound confirmed experimentally?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for confirming the connectivity of the chlorophenyl, piperidine, and propanamide moieties. Mass spectrometry (MS) validates the molecular weight, while IR spectroscopy identifies functional groups like amide C=O stretches (~1650 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities if crystalline derivatives are obtainable .

Q. What analytical methods are used to assess purity during synthesis?

- Answer : High-performance liquid chromatography (HPLC) with UV detection or LC-MS is employed to quantify purity (>95% by area normalization). Elemental analysis (C, H, N) ensures stoichiometric consistency with the molecular formula .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final coupling step?

- Answer : Systematic optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reagent solubility.

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during activation.

- Catalyst use : DMAP (4-dimethylaminopyridine) accelerates amide bond formation.

- Mole ratio : A 1.2:1 excess of the amine component minimizes unreacted acyl chloride.

Yield improvements from 60% to >85% have been reported in analogous piperidine-propanamide syntheses .

Q. How should researchers address contradictory data in biological activity studies?

- Answer : Contradictions in IC50 values or target selectivity may arise from assay variability (e.g., cell line differences, ligand concentrations). Mitigation strategies include:

- Replicating experiments across multiple biological models.

- Using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays).

- Validating results with structural analogs to isolate pharmacophore contributions .

Q. What computational methods predict target interactions for this compound?

- Answer : Molecular docking (AutoDock Vina, Glide) models binding to receptors like GPCRs or kinases. Molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over time. QSAR models correlate structural features (e.g., logP, H-bond donors) with activity, guiding lead optimization .

Q. What strategies elucidate the compound’s pharmacokinetic properties?

- Answer :

- Solubility : Measured via shake-flask method in PBS (pH 7.4) or simulated biological fluids.

- Permeability : Caco-2 cell monolayers predict intestinal absorption.

- Metabolic stability : Liver microsome assays identify cytochrome P450-mediated degradation.

- Plasma protein binding : Equilibrium dialysis quantifies free vs. bound fractions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.